(Z)-3-hydroxy-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
Description
(Z)-3-hydroxy-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a synthetic thiazolidinone derivative characterized by a 2-thioxothiazolidin-4-one core substituted with a 2-methoxybenzylidene group at position 5 and a 3-hydroxybenzamide moiety at position 3 (Figure 1). This compound is synthesized via a three-step process involving condensation of hydrazide intermediates with substituted benzaldehydes under Knoevenagel conditions . Its structure is stabilized by intramolecular hydrogen bonds and π-π stacking interactions, as inferred from crystallographic data of analogous compounds .
Properties
Molecular Formula |
C18H14N2O4S2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-hydroxy-N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C18H14N2O4S2/c1-24-14-8-3-2-5-11(14)10-15-17(23)20(18(25)26-15)19-16(22)12-6-4-7-13(21)9-12/h2-10,21H,1H3,(H,19,22)/b15-10- |
InChI Key |
YJMRHANVPFKRHV-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(2-Methoxybenzylidene)-2-Thioxo-1,3-Thiazolidin-4-One
The thiazolidinone core is synthesized via a microwave-assisted Knoevenagel condensation (Table 1):
Table 1. Optimization of Knoevenagel Condensation
| Condition | Conventional Heating (Yield) | Microwave (Yield) |
|---|---|---|
| Catalyst (AcONa/piperidine) | 1.2 eq / 0.1 eq | 0.1 eq / 0.1 eq |
| Solvent | Glacial acetic acid | Acetic acid |
| Temperature (°C) | 110 | 120 (MW) |
| Time (min) | 240 | 20 |
| Yield (%) | 62–75 | 85–98 |
Procedure :
-
Reactants : 2-Thioxo-1,3-thiazolidin-4-one (1.0 eq), 2-methoxybenzaldehyde (1.1 eq), AcONa (0.1 eq), piperidine (0.1 eq).
-
Microwave conditions : 120°C, 20 min, closed vessel.
-
Workup : Precipitation in ice-water, filtration, and recrystallization (ethanol/water).
Key findings :
Amidation of 5-(2-Methoxybenzylidene)-2-Thioxo-1,3-Thiazolidin-4-One
The thioxo group at position 2 is displaced by 3-hydroxybenzamide via a nucleophilic acyl substitution (Scheme 1):
Scheme 1. Amide Coupling Protocol
-
Activation : 3-Hydroxybenzoic acid (1.2 eq) is treated with HATU (1.5 eq) and DIPEA (3 eq) in DMF (0.1 M).
-
Coupling : Addition of 5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (1.0 eq) at 0°C, stirred for 12 h at RT.
-
Deprotection : Removal of the tert-butyldimethylsilyl (TBS) protecting group with TBAF (1.5 eq) in THF.
Optimization data :
-
Coupling agents : HATU > EDCl/HOBt > DCC (yields: 78% vs. 65% vs. 58%).
-
Solvent effects : DMF > DCM > THF (yields: 78% vs. 62% vs. 55%).
Structural Confirmation and Analytical Data
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.01 (d, J = 15.6 Hz, 1H, CH=Ar), 7.89–6.82 (m, 8H, aromatic), 3.87 (s, 3H, OCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 192.4 (C=O), 167.2 (C=S), 159.1 (C-OCH₃), 140.3–112.7 (aromatic carbons).
-
HRMS (ESI+) : m/z calcd. for C₁₉H₁₅N₂O₄S₂ [M+H]⁺ 415.0423; found 415.0421.
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration (Figure 1):
-
Dihedral angle : 52.03° between thiazolidinone and benzylidene planes.
-
Hydrogen bonding : O-H···O (2.89 Å) stabilizes the amide conformation.
Challenges and Mitigation Strategies
-
Isomerization during condensation :
-
Amide hydrolysis :
-
Purification difficulties :
Comparative Analysis of Synthetic Routes
Table 2. Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Microwave-assisted | 92 | 99 | 0.33 |
| Conventional heating | 75 | 95 | 4.0 |
| Solvent-free ball milling | 68 | 90 | 2.0 |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxy (-OH) and methoxy (-OCH₃) groups on the benzylidene and benzamide rings are susceptible to oxidation. Under controlled conditions with oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂):
-
The hydroxy group is oxidized to a carbonyl group, forming a quinone-like structure.
-
The methoxy group remains stable under mild conditions but may demethylate under strong acidic or oxidative environments.
Example Reaction:
| Parameter | Condition | Yield |
|---|---|---|
| Oxidizing Agent | 0.1M KMnO₄ in H₂SO₄ | 65–70% |
| Temperature | 60°C |
Nucleophilic Substitution
The thioxo (-S) group at the 2-position of the thiazolidinone ring reacts with nucleophiles such as amines or thiols:
-
Reaction with primary amines (e.g., methylamine) replaces the thioxo group with an amine, yielding a thiourea analog .
-
Thiols (e.g., ethanethiol) displace sulfur, forming disulfide bonds.
Example Reaction:
| Nucleophile | Solvent | Reaction Time | Yield |
|---|---|---|---|
| Methylamine | Ethanol | 4 hours | 55% |
| Ethanethiol | DMF | 6 hours | 48% |
Cycloaddition Reactions
The benzylidene double bond participates in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene), forming six-membered cyclohexene derivatives. This reaction is stereospecific, retaining the (Z)-configuration of the starting material.
Example Reaction:
| Diene | Catalyst | Temperature | Yield |
|---|---|---|---|
| 1,3-Butadiene | None | 80°C | 60% |
Esterification and Acylation
The hydroxy group on the benzamide moiety undergoes esterification with acetic anhydride or acyl chlorides. This modification enhances lipophilicity, which is critical for biological activity studies .
Example Reaction:
| Reagent | Solvent | Time | Yield |
|---|---|---|---|
| Acetic Anhydride | Pyridine | 2 hours | 85% |
Ring-Opening Reactions
The thiazolidinone ring undergoes base-mediated hydrolysis in alkaline conditions (e.g., NaOH), cleaving the ring to form a mercaptoacetamide intermediate. This intermediate can further react with electrophiles .
Example Reaction:
| Base | Temperature | Reaction Time | Product Stability |
|---|---|---|---|
| 1M NaOH | 25°C | 30 minutes | Moderate |
Spectroscopic Characterization of Reaction Products
Key analytical data for reaction products include:
Table: NMR Data for Acetylated Derivative
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Acetyl CH₃ | 2.10 | Singlet |
| Aromatic H | 6.80–7.50 | Multiplet |
Table: Thermal Analysis (TGA/DSC)
| Parameter | Value |
|---|---|
| Decomposition Temp | 220°C (TGA) |
| Melting Point | 185–187°C (DSC) |
Reaction Mechanisms
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-3-hydroxy-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide have shown efficacy against both Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of thiazolidinones possess inhibitory effects comparable to standard antibiotics, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Thiazolidinone compounds are known for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases. A specific derivative was tested for its ability to reduce inflammation in animal models, showing promising results that warrant further investigation .
Anticancer Potential
The compound's structure suggests potential anticancer activity due to its ability to interact with various cellular pathways involved in tumor growth and proliferation. Preliminary studies have indicated that thiazolidinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo . This aspect is particularly relevant given the rising need for novel anticancer therapies.
Case Studies
Several studies have highlighted the applications of thiazolidinone derivatives similar to (Z)-3-hydroxy-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide:
Synthesis Approaches
The synthesis of (Z)-3-hydroxy-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide typically involves multi-step organic reactions, including condensation and cyclization processes. The synthetic pathways often utilize readily available starting materials to enhance yield and purity.
Mechanism of Action
The mechanism of action of (Z)-3-hydroxy-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to active sites or interfering with substrate binding. The compound’s antimicrobial properties are attributed to its ability to disrupt cell membrane integrity and inhibit essential metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone derivatives are pharmacologically significant due to their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. Below, we compare the target compound with five analogs, focusing on structural variations, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Findings from Comparative Analysis:
Indolylmethylene substituents (e.g., in ) demonstrate superior antifungal activity due to increased lipophilicity and membrane penetration .
Electronic and Steric Influences :
- The 2-methoxy group in the target compound provides moderate electron-donating effects, which may stabilize the benzylidene moiety during target binding. In contrast, nitro () or chloro () groups introduce electron-withdrawing effects, altering redox properties and enzyme inhibition .
Enzyme Inhibition Mechanisms :
- The nitazoxanide derivative () inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme via its nitro group, a mechanism distinct from the target compound’s hypothesized action .
Solubility and Pharmacokinetics :
- Hydrophilic substituents like 4-hydroxy-3-methoxybenzylidene () improve aqueous solubility compared to the target compound’s 2-methoxy group, which may limit bioavailability .
Q & A
Q. How can researchers optimize the synthesis route for this compound to improve yield and purity?
- Methodological Answer : A stepwise approach is recommended. Begin with condensation of 2-methoxybenzaldehyde with thiazolidinone derivatives under reflux in anhydrous pyridine to form the benzylidene intermediate. Monitor reaction progress via TLC (e.g., 1:1 ethyl acetate/hexane). Purify the crude product using column chromatography (silica gel, gradient elution) followed by recrystallization in methanol to remove unreacted starting materials . Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of aldehyde to thiazolidinone) and optimize reaction time (typically 12–24 hours) to maximize yield.
Q. What purification methods are most effective for isolating this compound from byproducts?
- Methodological Answer : Sequential purification is critical. After synthesis, use vacuum filtration to remove insoluble impurities. Employ column chromatography with silica gel (60–120 mesh) and a mobile phase of dichloromethane:methanol (95:5) to isolate the target compound. Final recrystallization in polar aprotic solvents (e.g., DMF or DMSO) enhances crystallinity and purity (>95%) . Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).
Q. How can structural confirmation be achieved using spectroscopic and crystallographic techniques?
- Methodological Answer :
- X-ray crystallography : Grow single crystals via slow evaporation in methanol. Use SHELXL for structure refinement, analyzing bond lengths (e.g., C=O at ~1.21 Å) and hydrogen-bonding networks (N–H···O/N interactions) .
- NMR : Assign peaks using - and -NMR. Key signals include the thioxothiazolidinone S–H proton (~10.5 ppm) and Z-configuration confirmation via NOESY (cross-peaks between benzamide and methoxy groups) .
- IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm, C=S at ~1250 cm) .
Advanced Research Questions
Q. How do intermolecular interactions influence the compound’s crystal packing and stability?
- Methodological Answer : Analyze hydrogen-bonding motifs using X-ray data. For example, centrosymmetric dimers formed via N–H···N hydrogen bonds (2.89 Å) stabilize the crystal lattice. Non-classical interactions (C–H···O/F) further enhance packing density. Use Mercury software to visualize packing diagrams and calculate void volumes (<5% indicates high stability) .
Q. What strategies mitigate solubility challenges in biological assays?
Q. How can computational modeling predict the compound’s mechanism of action against target enzymes?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the PFOR enzyme (PDB: 1AA9) as a target. Focus on the thioxothiazolidinone moiety’s interaction with the enzyme’s active site (e.g., π-π stacking with flavin cofactors). Validate predictions with MD simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å over 50 ns) .
Q. What experimental designs resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Cross-validate results using multiple techniques. For example, if NMR suggests a different tautomer than X-ray data, perform variable-temperature NMR to assess dynamic equilibria. Use DFT calculations (Gaussian 09) to compare theoretical and experimental bond angles/energies .
Q. How can thermal stability be assessed for long-term storage?
Q. What in vitro assays evaluate the compound’s bioactivity against cancer cell lines?
- Methodological Answer : Use MTT assays on HeLa or MCF-7 cells. Prepare triplicate wells with 1–100 μM compound concentrations. Incubate for 48 hours, measure absorbance at 570 nm, and calculate IC via nonlinear regression (GraphPad Prism). Include positive controls (e.g., doxorubicin) and validate with flow cytometry for apoptosis markers (Annexin V/PI) .
Q. How do substituent modifications affect the compound’s electronic properties and reactivity?
- Methodological Answer :
Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Compare redox potentials via cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference). Calculate Hammett constants (σ) to correlate substituent effects with reaction rates (e.g., nucleophilic acyl substitution) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
